

butanal oxime chemical properties and structure

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Compound of Interest

Compound Name: Butanal oxime

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An In-depth Technical Guide to **Butanal Oxime**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanal oxime, also known as butyraldehyde oxime, is an organic compound belonging to the family of aldoximes. It is formed through the formal condensation of n-butanal's carbonyl group with hydroxylamine[1][2]. This compound and its isomers are utilized in various industrial applications, including as anti-skinning agents in paints and varnishes, and in the synthesis of plastics and rubber[1][2][3]. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for **butanal oxime**.

Chemical and Physical Properties

Butanal oxime is a colorless to pale yellow liquid with a characteristic pungent odor[3][4][5]. It is a flammable liquid and its vapors can form explosive mixtures with air[1][4]. The compound is slightly soluble in water but soluble in organic solvents like ethanol and ether[2][5].

Quantitative Physicochemical Data

The key physicochemical properties of **butanal oxime** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₄ H ₉ NO	[2][6]
Molecular Weight	87.12 g/mol	[1][6]
Melting Point	-29.5 °C	[2][4]
Boiling Point	152-154 °C	[4]
Density	0.906 g/cm ³ at 20 °C	[2]
Flash Point	58 °C (136.4 °F)	[2][4]
Water Solubility	<0.1 g/100 mL at 20 °C	[2][5]
Vapor Density	3.01 (Relative to Air)	[2][5]
Refractive Index	1.4367	[2][4]
pKa	11.03 ± 0.11 (Predicted)	[4][5]

Chemical Structure and Isomerism

The chemical structure of **butanal oxime** is characterized by a C=N double bond, which results in stereoisomerism. The two isomers are designated as syn and anti based on the spatial arrangement of the hydroxyl group (-OH) relative to the hydrogen atom on the carbon of the C=N bond.

Caption: Syn and anti isomers of **butanal oxime**.

Experimental Protocols

Synthesis of Butanal Oxime

A common and efficient method for the synthesis of oximes is the reaction of an aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base. Below are two detailed protocols.

Protocol 1: Solvent-Free Synthesis by Grinding

This method is environmentally friendly and offers high yields in a short reaction time.

- Reactants: Combine butanal (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (3 mmol) in a mortar[7].
- Grinding: Grind the mixture thoroughly with a pestle at room temperature for approximately 2-5 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[7][8].
- Work-up:
 - Add 10 mL of water to the mortar and extract the product with ethyl acetate (3 x 15 mL)[7].
 - Combine the organic layers and dry over anhydrous CaCl_2 for 12 hours[7].
 - Filter the solution and remove the solvent under reduced pressure to obtain the **butanal oxime** product.

Protocol 2: Classical Synthesis by Reflux

This is a traditional method for oxime synthesis.

- Reaction Mixture: In a round-bottom flask, dissolve butanal (10 mmol) and hydroxylamine hydrochloride (12 mmol) in ethanol (30 mL). Add pyridine (20 mL) as a base[9][10].
- Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. Monitor the reaction's completion using TLC[9][11].
- Isolation:
 - After cooling to room temperature, remove the ethanol using a rotary evaporator[9][11].
 - Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL)[11].
 - Wash the combined organic layers with 1 M hydrochloric acid to remove pyridine, followed by a wash with deionized water[11].
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^{13}C NMR are crucial for the structural elucidation of **butanal oxime** and for distinguishing between the syn and anti isomers.

- **Sample Preparation:** Dissolve a small amount of the purified **butanal oxime** in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).
- **Data Acquisition:** Record the ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz)[7].
- **Expected ^1H NMR Signals:** The spectrum will show characteristic signals for the propyl group (CH_3 , CH_2 , CH_2), the aldehydic proton ($\text{CH}=\text{N}$), and the hydroxyl proton (N-OH). The chemical shift of the aldehydic proton can help differentiate between the syn and anti isomers.
- **Expected ^{13}C NMR Signals:** The spectrum will display signals corresponding to the carbons of the propyl group and the carbon of the $\text{C}=\text{N}$ double bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- **Sample Preparation:** A thin liquid film of **butanal oxime** can be placed between two salt plates (e.g., NaCl or KBr) for analysis.
- **Data Acquisition:** Obtain the IR spectrum using an FTIR spectrometer.
- **Characteristic Absorption Bands:**
 - **O-H stretch:** A broad band in the region of $3100\text{-}3500\text{ cm}^{-1}$.
 - **C-H stretch (alkyl):** Strong absorptions around $2850\text{-}2960\text{ cm}^{-1}$.
 - **C=N stretch:** A medium intensity band around $1640\text{-}1690\text{ cm}^{-1}$.

- N-O stretch: A band in the region of 930-960 cm^{-1} .

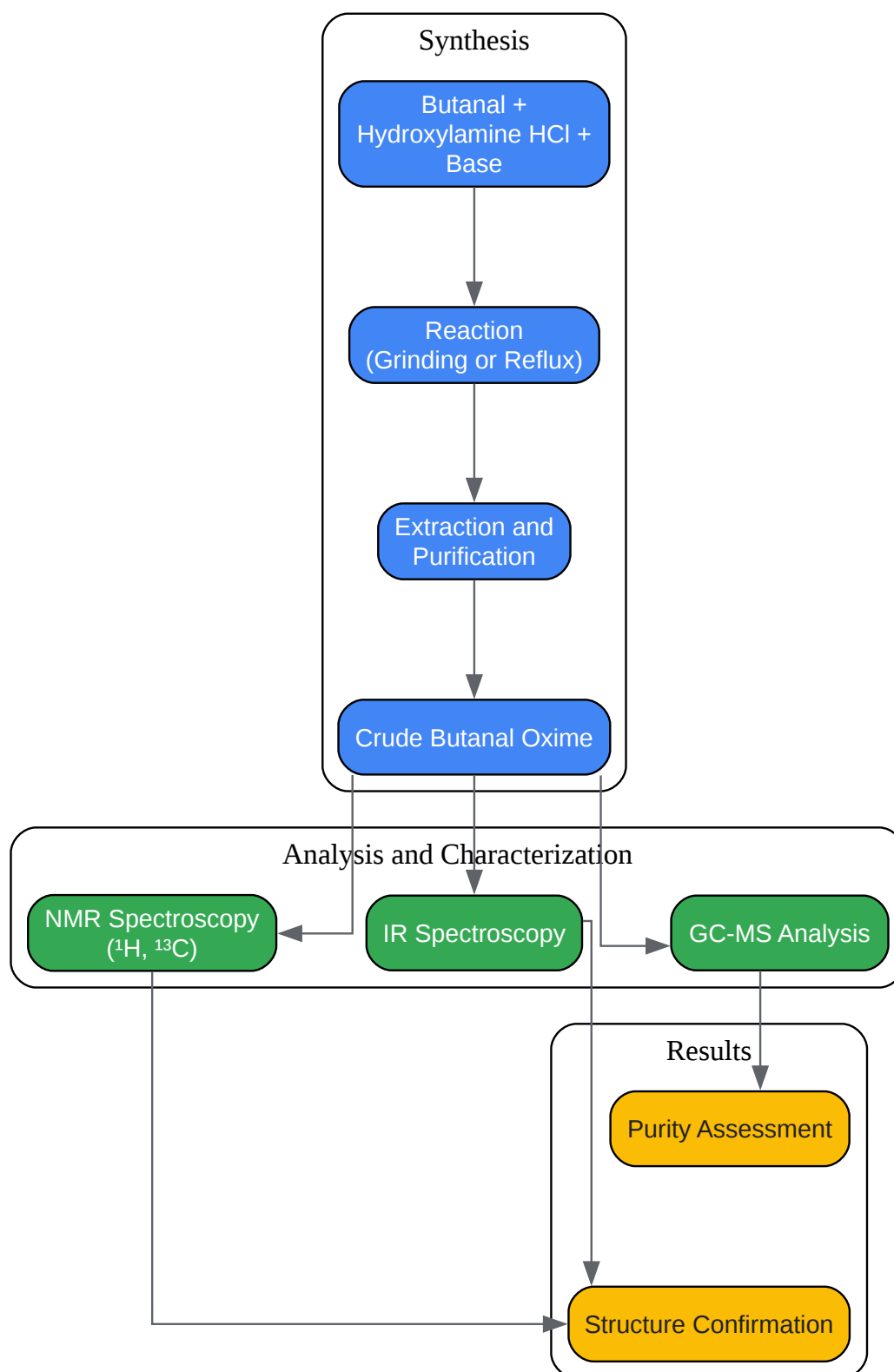
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture and confirming the molecular weight of the synthesized compound.

- Sample Preparation: Dilute a small sample of **butanal oxime** in a volatile organic solvent like dichloromethane or ethyl acetate.
- GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column). The oven temperature program should be optimized to achieve good separation of the isomers and any impurities.
- MS Detection: The eluting compounds are introduced into a mass spectrometer. The resulting mass spectrum will show the molecular ion peak (M^+) and characteristic fragmentation patterns that can be used to confirm the structure of **butanal oxime**.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of **butanal oxime**.



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Caption: General workflow for synthesis and analysis.

Safety and Handling

Butanal oxime is a flammable liquid and should be handled with care. It can cause severe eye irritation and may cause an allergic skin reaction[12]. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents and acids[4][5]. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice[13].

This technical guide provides a foundational understanding of the chemical properties and structure of **butanal oxime**, along with practical experimental protocols for its synthesis and characterization, intended to support researchers and professionals in the fields of chemistry and drug development.

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